(10H-Benzo[b]pyrazino[2,3-e][1,4]thiazin-8-yl)methanol
Overview
Description
(10H-Benzo[b]pyrazino[2,3-e][1,4]thiazin-8-yl)methanol is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused ring system that includes pyrazine and benzothiazine moieties, with a methanol group attached at the 8th position. Its structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10H-Benzo[b]pyrazino[2,3-e][1,4]thiazin-8-yl)methanol typically involves the condensation of 2,3-dichloropyrazine with 2-aminothiophenol under either basic or acidic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired heterocyclic structure. The reaction conditions, such as temperature and solvent, can be optimized to improve yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(10H-Benzo[b]pyrazino[2,3-e][1,4]thiazin-8-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized derivatives, reduced forms of the pyrazine ring, and substituted compounds with different functional groups attached to the pyrazine or benzothiazine rings.
Scientific Research Applications
(10H-Benzo[b]pyrazino[2,3-e][1,4]thiazin-8-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the study of reaction mechanisms.
Industry: The compound can be used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of (10H-Benzo[b]pyrazino[2,3-e][1,4]thiazin-8-yl)methanol is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
10H-Pyrazino[2,3-b][1,4]benzotellurazine: A tellurium-containing analog with similar structural features but different chemical properties.
10H-Pyrazino[2,3-b][1,4]benzoselenazine: A selenium analog that shares the core structure but exhibits distinct reactivity and biological activity.
Uniqueness
(10H-Benzo[b]pyrazino[2,3-e][1,4]thiazin-8-yl)methanol is unique due to the presence of the methanol group, which can participate in various chemical reactions and potentially enhance the compound’s biological activity. Its combination of pyrazine and benzothiazine rings also provides a versatile framework for further functionalization and derivatization.
Properties
Molecular Formula |
C11H9N3OS |
---|---|
Molecular Weight |
231.28 g/mol |
IUPAC Name |
10H-pyrazino[2,3-b][1,4]benzothiazin-8-ylmethanol |
InChI |
InChI=1S/C11H9N3OS/c15-6-7-1-2-9-8(5-7)14-10-11(16-9)13-4-3-12-10/h1-5,15H,6H2,(H,12,14) |
InChI Key |
RBJUIMQXEMELGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CO)NC3=NC=CN=C3S2 |
Origin of Product |
United States |
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